

Introduction to Piezoelectricity in Lead Titanate Ceramics

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Lead zirconate titanate ($\text{Pb}[\text{Zr}_x\text{Ti}_{1-x}]\text{O}_3$), commonly known as PZT, is a ceramic perovskite material renowned for its significant piezoelectric effect.[1] Piezoelectricity is the intrinsic ability of a material to generate an electric charge in response to applied mechanical stress (the direct effect) and, conversely, to undergo mechanical deformation when subjected to an electric field (the converse effect).[2] This property makes PZT and its derivatives invaluable in a vast array of applications, including sensors, actuators, ultrasonic transducers, and energy harvesting devices.[3]

The crystal structure of PZT is key to its piezoelectric nature. At temperatures above its Curie point (T_c), PZT exhibits a simple cubic perovskite structure which is centrosymmetric and thus not piezoelectric. As it cools below the T_c , it undergoes a phase transition to a non-centrosymmetric tetragonal or rhombohedral structure. This structural change results in the formation of spontaneous electric dipoles. In a freshly sintered ceramic, these dipoles are randomly oriented within regions called domains, leading to no net macroscopic polarization. To induce piezoelectric properties, the ceramic must undergo a "poling" process, where a strong DC electric field is applied at an elevated temperature to align the domains, creating a permanent remanent polarization.[4]

The composition of PZT, specifically the zirconium-to-titanium ratio (Zr/Ti), dictates its crystal structure and properties. A critical region in the PZT phase diagram, known as the Morphotropic Phase Boundary (MPB), exists at a Zr/Ti ratio of approximately 52/48. Compositions near the MPB exhibit a coexistence of the tetragonal and rhombohedral phases, which allows for a

greater number of possible polarization directions. This facilitates easier domain switching and results in a significant enhancement of the dielectric and piezoelectric properties.[1]

PZT ceramics are broadly classified into two categories: "soft" and "hard" PZT, based on their response to an electric field and their operational characteristics. This distinction is achieved by introducing specific dopants into the PZT crystal lattice.

- **Soft PZT:** These materials are characterized by high piezoelectric constants (d_{33}), high dielectric constants, and large electromechanical coupling factors. They are referred to as "soft" because their domains are easily reoriented. This makes them ideal for sensor applications, actuators requiring large displacements, and ultrasonic receivers. However, they also exhibit higher dielectric losses and lower mechanical quality factors (Q_m).[5]
Common examples include PZT-5A and PZT-5H.
- **Hard PZT:** These materials exhibit lower piezoelectric constants and dielectric constants but have high mechanical quality factors and low dielectric losses. They are "hard" because their domain walls are pinned by defects, making them more difficult to polarize and depolarize. This stability makes them suitable for high-power applications such as ultrasonic transducers for cleaning and sonar, where high mechanical loads and high voltages are involved.[4][5]
Common examples include PZT-4 and PZT-8.

Data Presentation: Properties of PZT Ceramics

The properties of PZT ceramics can be tailored by adjusting their composition and doping. The following tables summarize key quantitative data for several common "hard" and "soft" PZT compositions, as well as the effect of Lanthanum doping.

Table 1: Comparative Properties of "Soft" and "Hard" PZT Ceramics

Property	Symbol	Units	PZT-5H (Soft)	PZT-5A (Soft)	PZT-4 (Hard)	PZT-8 (Hard)
Piezoelectric Charge Constant	d_{33}	$\times 10^{-12}$ C/N (or pC/N)	650	390	289	225
Piezoelectric Charge Constant	d_{31}	$\times 10^{-12}$ C/N (or pC/N)	-320	-190	-123	-97
Piezoelectric Voltage Constant	g_{33}	$\times 10^{-3}$ Vm/N	19.7	24.8	26.1	24.8
Piezoelectric Voltage Constant	g_{31}	$\times 10^{-3}$ Vm/N	-9.7	-12.0	-11.1	-10.7
Relative Dielectric Constant	K_3^T	-	3800	1800	1300	1000
Dissipation Factor (tan δ)	$\tan \delta$	% (@ 1 kHz)	2.0	2.0	0.4	0.4
Electromechanical Coupling	k_p	-	0.65	0.60	0.51	0.51
Electromechanical Coupling	k_{33}	-	0.75	0.71	0.70	0.64
Electromechanical Coupling	k_{31}	-	0.39	0.34	0.33	0.30
Mechanical Quality Factor	Q_m	-	65	75	500	1000

Curie Temperature	T_c	°C	190	350	328	300
Density	ρ	kg/m ³	7500	7750	7550	7600

Data compiled from various commercial and academic sources.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Table 2: Properties of Lanthanum-Doped PZT (PLZT) Ceramics

Lanthanum (La³⁺) is a common "soft" dopant that substitutes for Pb²⁺ ions on the A-site of the perovskite structure. It generally increases piezoelectric and dielectric properties while decreasing the Curie temperature.

Composition	d_{33} (pC/N)	k_p	K_3^T	$\tan \delta$ (%)	T_c (°C)
PZT (54/46) + 1 at% La ³⁺	640	0.56	1800	1.55	272
PLZT (8/52/48)	-	-	~1100	~3.0	-
0.82PZT–0.18PZN + 4 mol% La	545	0.64	-	-	-

Data compiled from various academic sources.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

This section details the standard methodologies for the synthesis and characterization of PZT ceramics.

Synthesis via Conventional Solid-State Reaction

The solid-state reaction method is the most common technique for producing polycrystalline PZT ceramics.[\[10\]](#) The process involves the high-temperature reaction of mixed oxide

powders.

Methodology:

- Proportioning and Mixing:
 - High-purity (>99%) precursor powders of lead (II) oxide (PbO), zirconium dioxide (ZrO₂), and titanium dioxide (TiO₂) are weighed in stoichiometric amounts according to the desired final composition (e.g., for Pb(Zr_{0.52}Ti_{0.48})O₃). A slight excess of PbO (1-2 wt%) is often added to compensate for its high volatility during high-temperature processing.
 - The powders are intimately mixed to ensure chemical homogeneity. This is typically achieved by ball milling for 12-24 hours. A wet milling process, using ethanol or deionized water as the liquid medium and zirconia balls as the grinding media, is common.[\[11\]](#)
- Calcination (Pre-sintering):
 - The dried, mixed powder is placed in an alumina crucible and heated in a furnace. This step, known as calcination, triggers the solid-state reaction to form the desired PZT perovskite phase.
 - A typical calcination cycle involves heating to 800-900°C and holding for 2-4 hours.[\[3\]](#) The heating and cooling rates are controlled (e.g., 4-8 K/min) to ensure uniform reaction.[\[12\]](#)
- Secondary Milling:
 - The calcined powder, which may be agglomerated, undergoes a second milling step (4-8 hours) to break up the agglomerates and increase the reactivity of the powder for the subsequent sintering step.
- Granulation and Pressing:
 - The fine PZT powder is mixed with an organic binder, such as polyvinyl alcohol (PVA), to form granules with good flowability.[\[11\]](#)
 - The granulated powder is then uniaxially or isostatically pressed into the desired shape (e.g., a disc or plate) at pressures ranging from 100 to 200 MPa. This forms a "green"

ceramic body.

- Binder Burnout:
 - The green body is slowly heated to a moderate temperature (e.g., 500-750°C) for several hours to carefully burn out the organic binder without introducing cracks or defects.[\[10\]](#)
- Sintering:
 - The ceramic is then sintered at a high temperature, typically between 1200°C and 1350°C, for 1-4 hours.[\[10\]](#) This process densifies the ceramic, eliminating pores and promoting grain growth. To prevent PbO loss, sintering is often performed in a sealed crucible with a lead-rich atmosphere (e.g., using a sacrificial PZT powder bed).
- Shaping and Electroding:
 - The dense, sintered ceramic can be cut, ground, and polished to achieve the final desired dimensions.
 - Conductive electrodes are applied to the appropriate faces of the ceramic. A common method is screen-printing a silver paste followed by firing at 600-800°C.

Poling Procedure

Poling is the critical step that imparts piezoelectric properties to the ferroelectric ceramic.

Methodology:

- Setup: The electroded ceramic sample is submerged in a heated silicone oil bath to ensure thermal stability and prevent electrical arcing. Electrodes are connected to a high-voltage DC power supply.[\[13\]](#)
- Heating: The sample is heated to a specific poling temperature, typically between 100°C and 150°C. The elevated temperature increases the mobility of the domain walls, facilitating their alignment.[\[4\]](#)[\[14\]](#)
- Field Application: A strong DC electric field is applied across the sample. The required field strength depends on the material's coercive field (E_c) and thickness. Typical values range

from 2-4 kV/mm (well above E_c).[\[4\]](#)[\[15\]](#)

- **Holding:** The poling temperature and electric field are maintained for a specific duration, typically 10 to 30 minutes, to allow for complete domain alignment.
- **Cooling:** The sample is cooled back to room temperature while the DC electric field is still applied. This "freezes" the aligned domains in place. The field is only removed after the sample is cool.
- **Aging:** The poled ceramic should be aged for at least 24 hours before measurement to allow the domain structure to stabilize.[\[13\]](#)

Characterization of Properties

1. Piezoelectric Charge Constant (d_{33}) Measurement (Berlincourt Method):

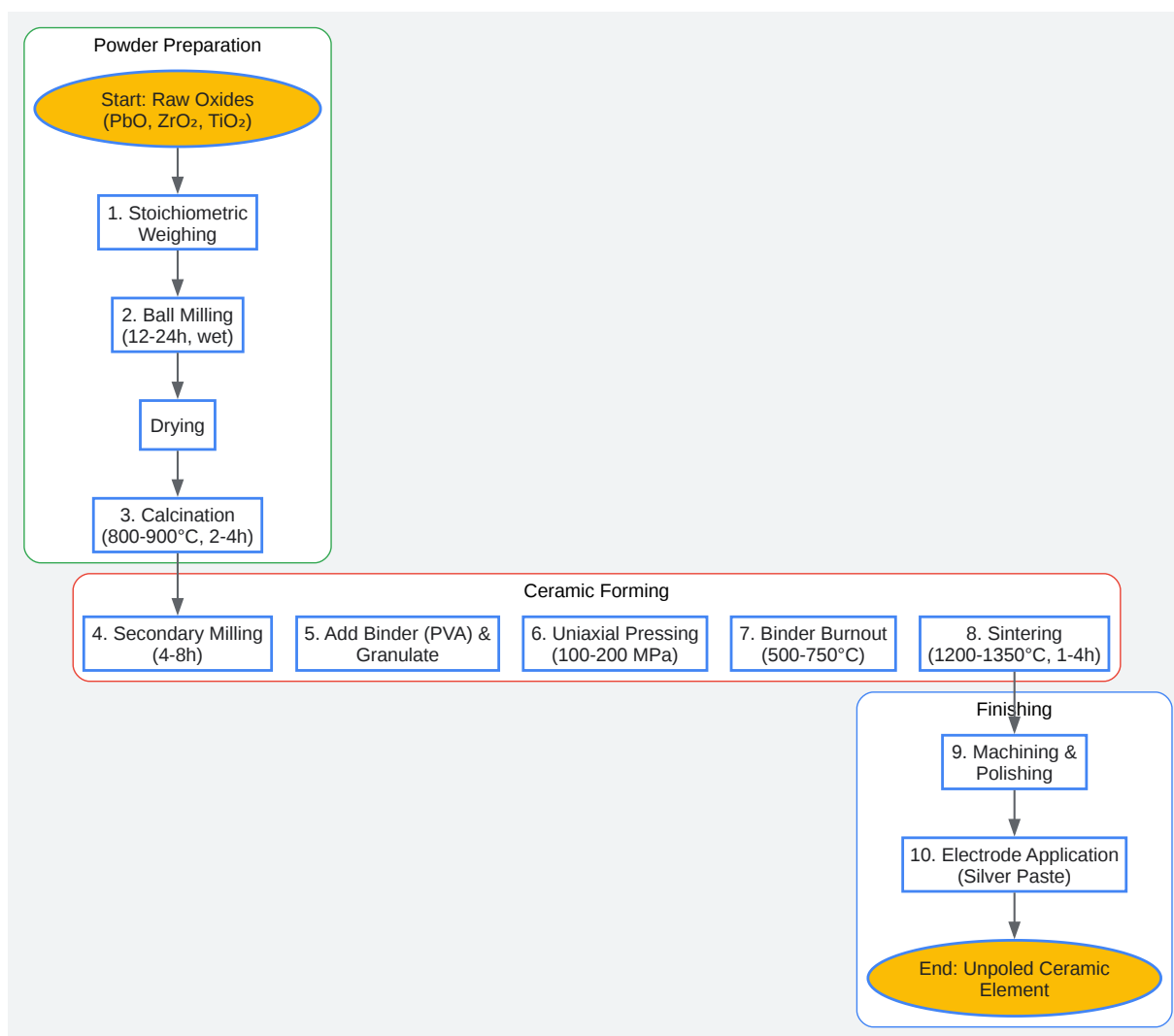
- **Principle:** This is a quasi-static method that measures the direct piezoelectric effect. A small, low-frequency (e.g., 110 Hz) oscillating force is applied to the sample, and the resulting charge generated is measured.[\[5\]](#)[\[8\]](#)
- **Apparatus:** A commercial d_{33} meter (e.g., Piezotest PM300 or similar). The system consists of a force head to clamp the sample and apply the force, and control electronics to process the signals.[\[5\]](#)
- **Procedure:**
 - The poled sample is clamped between the two probes of the d_{33} meter's force head.
 - The instrument applies a calibrated, oscillating compressive force (F) along the poling direction (the '3' direction).
 - The charge (Q) generated on the electrodes is measured by the electronics.
 - The d_{33} value is calculated as $d_{33} = Q/F$ and displayed directly by the instrument.

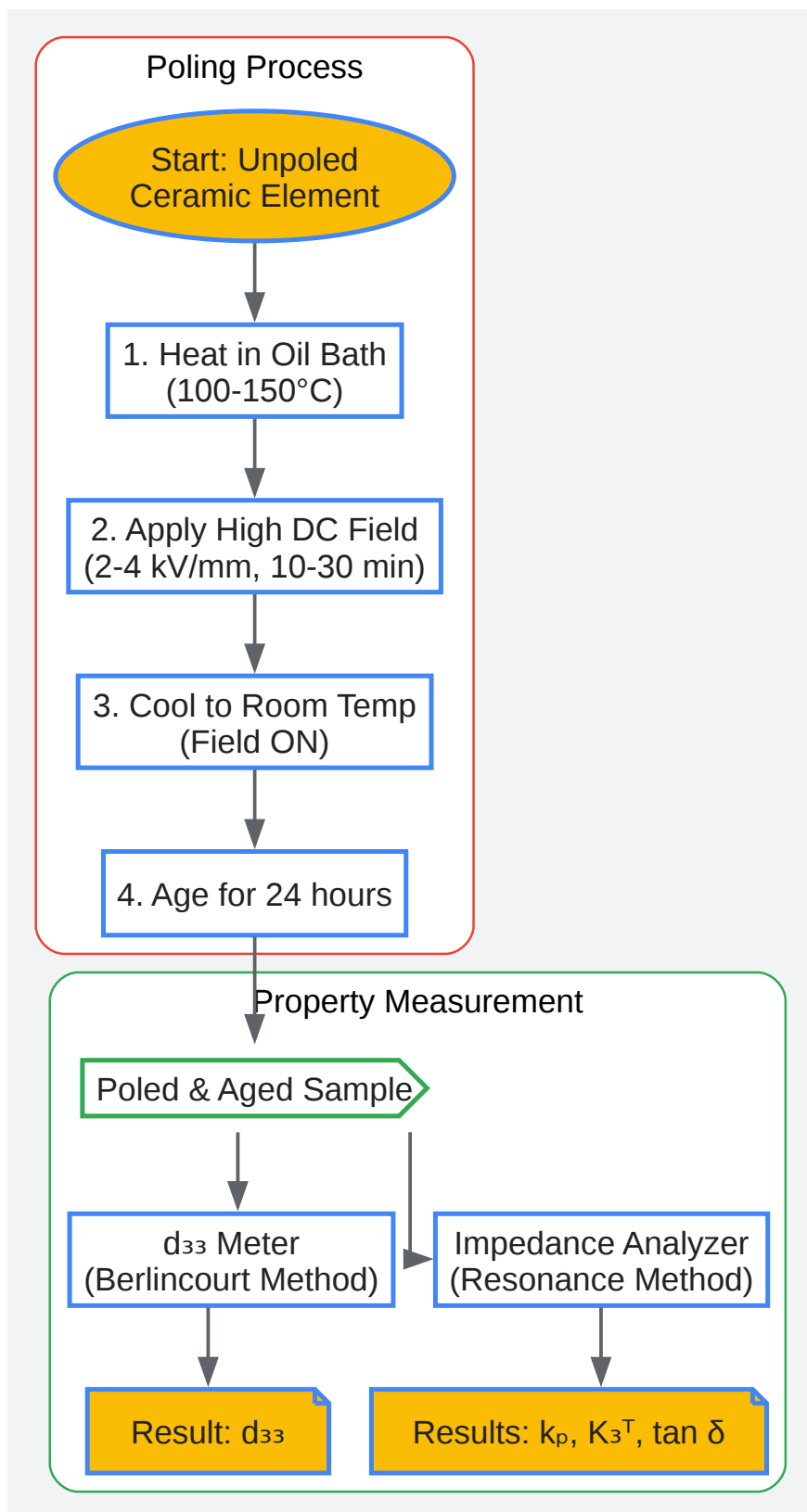
2. Electromechanical Coupling Factor (k_p) and Dielectric Properties Measurement (Resonance Method):

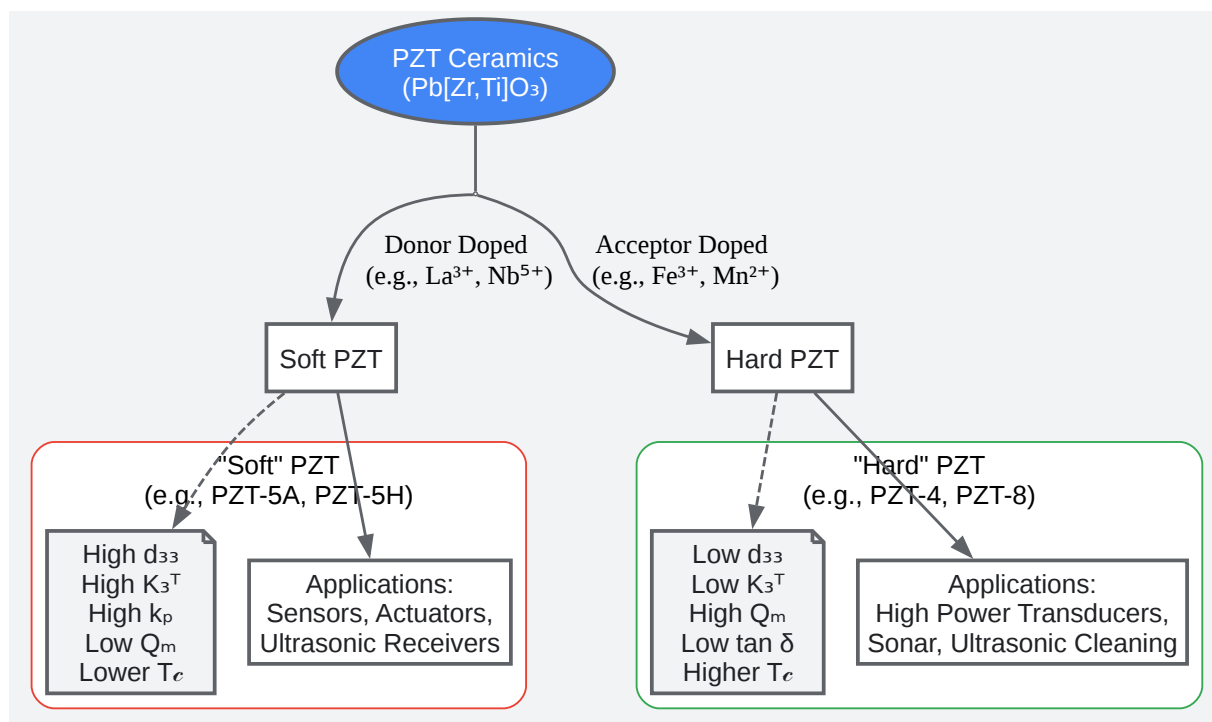
- Principle: This dynamic method involves measuring the electrical impedance of the piezoelectric sample as a function of frequency. The frequencies at which minimum impedance (resonance, f_r) and maximum impedance (anti-resonance, f_a) occur are used to calculate the electromechanical coupling factors.
- Apparatus: An impedance analyzer (e.g., Agilent 4294A or similar).
- Procedure:
 - The dimensions (diameter and thickness) and weight of the poled disc-shaped sample are accurately measured.
 - The sample is connected to the impedance analyzer.
 - The impedance spectrum is swept over a frequency range that encompasses the fundamental radial resonance mode of the disc.
 - The resonance frequency (f_r) and anti-resonance frequency (f_a) are precisely identified from the impedance curve.
 - The planar electromechanical coupling factor (k_p) is calculated from these frequencies using standard formulas derived from the IEEE standards on piezoelectricity.
 - The same instrument can be used to measure the low-frequency (typically 1 kHz) capacitance (C) and dissipation factor ($\tan \delta$). The relative dielectric constant (K_3^T) is then calculated from the capacitance and the sample's geometry.

Visualizations: Workflows and Relationships

The following diagrams illustrate the key processes and concepts described in this guide.







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